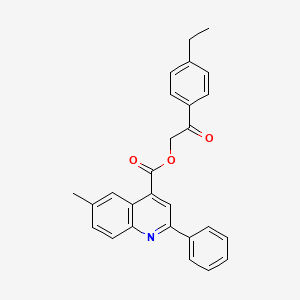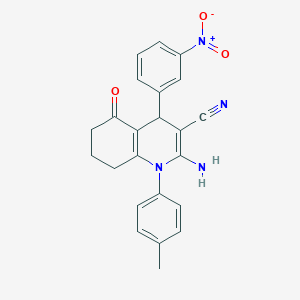![molecular formula C18H14N4O4 B12048933 3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12048933.png)
3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(1,3-Benzodioxol-5-yl)-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyphenylgruppe kann zu Chinonderivaten oxidiert werden.
Reduktion: Die Iminbindung kann zu dem entsprechenden Amin reduziert werden.
Substitution: Der Benzodioxolring kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Entsprechende Aminderivate.
Substitution: Halogenierte oder nitrierte Benzodioxolderivate.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzodioxol-5-yl)-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird wegen seines Potenzials als entzündungshemmendes, krebshemmendes und antimikrobielles Mittel untersucht.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaft: Es wird wegen seines potenziellen Einsatzes bei der Entwicklung neuer Materialien mit einzigartigen elektronischen oder optischen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von 3-(1,3-Benzodioxol-5-yl)-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Es kann mit Enzymen oder Rezeptoren interagieren, die an entzündungsfördernden Signalwegen, der Proliferation von Krebszellen oder dem Wachstum von Mikroorganismen beteiligt sind.
Beteiligte Signalwege: Die Verbindung kann Signalwege wie den NF-κB-Signalweg bei Entzündungen oder den PI3K/Akt-Signalweg bei Krebs modulieren.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(1,3-Benzodioxol-5-yl)propanamid
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropansäure
- 2-{[Hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methyliden]amino}essigsäure
Einzigartigkeit
3-(1,3-Benzodioxol-5-yl)-N'-[(E)-(4-Hydroxyphenyl)methylidene]-1H-pyrazol-5-carbohydrazid ist aufgrund seiner Kombination aus einem Benzodioxolring, einem Pyrazolring und einer Hydroxyphenylgruppe einzigartig, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese einzigartige Struktur ermöglicht es ihm, mit einer größeren Bandbreite an molekularen Zielstrukturen zu interagieren und vielfältige biologische Wirkungen zu zeigen.
Eigenschaften
Molekularformel |
C18H14N4O4 |
|---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14N4O4/c23-13-4-1-11(2-5-13)9-19-22-18(24)15-8-14(20-21-15)12-3-6-16-17(7-12)26-10-25-16/h1-9,23H,10H2,(H,20,21)(H,22,24)/b19-9+ |
InChI-Schlüssel |
NHQIDOXOFBWQAN-DJKKODMXSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048850.png)

![4-hydroxy-6-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048858.png)
![2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12048868.png)





![N-(2-Bromo-4,6-difluorophenyl)-2-((3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048886.png)

![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)


